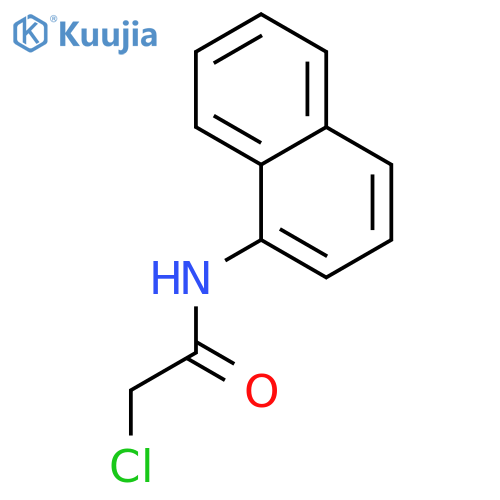

Cas no 832-89-3 (N-(Chloroacetyl)1-naphtylamine)

832-89-3 structure

商品名:N-(Chloroacetyl)1-naphtylamine

N-(Chloroacetyl)1-naphtylamine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(naphthalen-1-yl)acetamide

- 2-Chloro-N-1-naphthylacetamide

- 2-chloro-N-naphthalen-1-ylacetamide

- 7RYA5R6E9V

- N-(1-naphthyl)chloroacetamide

- 2-Chloro-N-1-naphthalenylacetamide

- NSC 18826

- 1-Chloroacetamidonaphthalene

- 2-Chloro-N-(1-naphthyl)acetamide

- SCHEMBL4867099

- Acetamide, 2-chloro-N-1-naphthyl-

- FS-5776

- 832-89-3

- NSC-18826

- Acetamide, N-(1-naphthyl)-2-chloro-

- 2-Chloro-N1-naphthylacetamide

- chloroacetyl-1-naphthylamide

- Acetamide, 2-chloro-N-1-naphthalenyl-

- 2-Chloro-N-naphthalen-1-yl-acetamide

- DTXSID10232219

- BB 0243204

- MFCD00014308

- EN300-01522

- Z56862401

- N-(Chloroacetyl)1-naphtylamine

- NSC18826

- AKOS000268729

- F2190-0196

- N-(1-Naphthalenyl)chloroacetamide

- G30820

- Acetamide,2-chloro-N-1-naphthalenyl-

- STK397274

- DTXCID60154710

- ALBB-002292

-

- MDL: MFCD00014308

- インチ: InChI=1S/C12H10ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15)

- InChIKey: CVRUANQADYCNLO-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC1=CC=CC2=CC=CC=C21)=O

計算された属性

- せいみつぶんしりょう: 219.0450916g/mol

- どういたいしつりょう: 219.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 443.7±28.0 °C at 760 mmHg

- フラッシュポイント: 222.1±24.0 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

N-(Chloroacetyl)1-naphtylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(Chloroacetyl)1-naphtylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214772-5 g |

2-Chloro-N-1-naphthylacetamide; 95% |

832-89-3 | 5g |

€530.60 | 2023-05-06 | ||

| TRC | C378173-500mg |

2-chloro-N-(naphthalen-1-yl)acetamide |

832-89-3 | 500mg |

$ 115.00 | 2022-04-01 | ||

| Chemenu | CM114035-10g |

2-chloro-N-1-naphthylacetamide |

832-89-3 | 95% | 10g |

$336 | 2021-08-06 | |

| Enamine | EN300-01522-10.0g |

2-chloro-N-(naphthalen-1-yl)acetamide |

832-89-3 | 98% | 10g |

$502.0 | 2023-05-01 | |

| TRC | C378173-100mg |

2-chloro-N-(naphthalen-1-yl)acetamide |

832-89-3 | 100mg |

$ 50.00 | 2022-04-01 | ||

| TRC | C378173-1g |

2-chloro-N-(naphthalen-1-yl)acetamide |

832-89-3 | 1g |

$ 185.00 | 2022-04-01 | ||

| Life Chemicals | F2190-0196-1g |

N-(Chloroacetyl)1-naphtylamine |

832-89-3 | 95%+ | 1g |

$108.0 | 2023-09-06 | |

| Enamine | EN300-01522-0.25g |

2-chloro-N-(naphthalen-1-yl)acetamide |

832-89-3 | 98% | 0.25g |

$75.0 | 2023-05-01 | |

| abcr | AB214772-1 g |

2-Chloro-N-1-naphthylacetamide; 95% |

832-89-3 | 1g |

€169.40 | 2023-05-06 | ||

| Fluorochem | 015704-5g |

2-Chloro-N-naphthalen-1-yl-acetamide |

832-89-3 | 95% | 5g |

£257.00 | 2022-03-01 |

N-(Chloroacetyl)1-naphtylamine 関連文献

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

832-89-3 (N-(Chloroacetyl)1-naphtylamine) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:832-89-3)N-(Chloroacetyl)1-naphtylamine

清らかである:99%

はかる:5g

価格 ($):327.0